molecular formula C18H16ClFN2O B15191143 9-Chloro-7-(2-fluorophenyl)-3,4,4a,5-tetrahydro-1H-(1,3)oxazino(3,4-a)(1,4)benzodiazepine CAS No. 112634-57-8

9-Chloro-7-(2-fluorophenyl)-3,4,4a,5-tetrahydro-1H-(1,3)oxazino(3,4-a)(1,4)benzodiazepine

Cat. No.: B15191143
CAS No.: 112634-57-8
M. Wt: 330.8 g/mol
InChI Key: LCJOFMUFWIVOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-7-(2-fluorophenyl)-3,4,4a,5-tetrahydro-1H-(1,3)oxazino(3,4-a)(1,4)benzodiazepine is a chemical compound with the molecular formula C18H16ClFN2O. It belongs to the class of benzodiazepines, which are known for their psychoactive properties. This compound is characterized by the presence of a chloro group at the 9th position and a fluorophenyl group at the 7th position, along with an oxazino ring fused to the benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-7-(2-fluorophenyl)-3,4,4a,5-tetrahydro-1H-(1,3)oxazino(3,4-a)(1,4)benzodiazepine typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through the reaction of an appropriate ortho-diamine with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chloro and Fluorophenyl Groups: The chloro group is introduced at the 9th position through a chlorination reaction, while the fluorophenyl group is introduced at the 7th position via a nucleophilic aromatic substitution reaction.

    Formation of the Oxazino Ring: The oxazino ring is formed by the cyclization of an appropriate precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-7-(2-fluorophenyl)-3,4,4a,5-tetrahydro-1H-(1,3)oxazino(3,4-a)(1,4)benzodiazepine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

9-Chloro-7-(2-fluorophenyl)-3,4,4a,5-tetrahydro-1H-(1,3)oxazino(3,4-a)(1,4)benzodiazepine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of anxiety and other neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Chloro-7-(2-fluorophenyl)-3,4,4a,5-tetrahydro-1H-(1,3)oxazino(3,4-a)(1,4)benzodiazepine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets gamma-aminobutyric acid (GABA) receptors in the central nervous system.

    Pathways Involved: By binding to GABA receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

9-Chloro-7-(2-fluorophenyl)-3,4,4a,5-tetrahydro-1H-(1,3)oxazino(3,4-a)(1,4)benzodiazepine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the oxazino ring and the specific positioning of the chloro and fluorophenyl groups contribute to its unique interaction with molecular targets and its potential therapeutic applications.

Properties

CAS No.

112634-57-8

Molecular Formula

C18H16ClFN2O

Molecular Weight

330.8 g/mol

IUPAC Name

9-chloro-7-(2-fluorophenyl)-3,4,4a,5-tetrahydro-1H-[1,3]oxazino[3,4-a][1,4]benzodiazepine

InChI

InChI=1S/C18H16ClFN2O/c19-12-5-6-17-15(9-12)18(14-3-1-2-4-16(14)20)21-10-13-7-8-23-11-22(13)17/h1-6,9,13H,7-8,10-11H2

InChI Key

LCJOFMUFWIVOIN-UHFFFAOYSA-N

Canonical SMILES

C1COCN2C1CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.